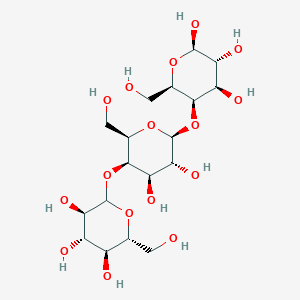

Gal-beta1,4gal-beta1,4glc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Galactose-beta1,4-Galactose-beta1,4-Glucose involves the enzymatic transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) molecules. This reaction is catalyzed by the enzyme beta-1,4-galactosyltransferase (B4GALT1) in the presence of a manganese ion (Mn2+) . The reaction conditions typically include a buffered solution with optimal pH and temperature to ensure enzyme activity.

Industrial Production Methods

Industrial production of Galactose-beta1,4-Galactose-beta1,4-Glucose can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Galactose-beta1,4-Galactose-beta1,4-Glucose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding acids.

Reduction: The aldehyde group in glucose can be reduced to form alditols.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include galactonic acid, glucitol, and various substituted derivatives of the original trisaccharide .

Aplicaciones Científicas De Investigación

Biochemical Applications

Glycosylation in Glycoconjugates

Gal-beta1,4gal-beta1,4glc is integral to the biosynthesis of glycoconjugates, particularly in the formation of glycoproteins and glycolipids. The enzyme beta-1,4-galactosyltransferase (β4Gal-T) facilitates the transfer of galactose residues to various acceptor substrates, which is crucial for proper cellular function and communication .

Role in Cell Adhesion and Migration

Research indicates that β4Gal-T1 enhances cell adhesion by interacting with extracellular matrix proteins such as laminin and fibronectin . This interaction is vital for cellular processes such as migration and invasion, especially in cancer biology where elevated levels of β4Gal-T1 are associated with increased metastatic potential in lung cancer cells .

Agricultural Biotechnology

Plant Cell Wall Composition

In plants, β-1,4-galactans (which include this compound) are essential components of the cell wall. The enzyme GALS1 has been identified as a key player in the biosynthesis of these polysaccharides . Manipulating the expression of GALS genes can lead to increased β-1,4-galactan content in plants, potentially enhancing their mechanical properties and resistance to stress .

Case Study 1: Enhancing Bioenergy Properties in Plants

A study involving Arabidopsis thaliana demonstrated that overexpression of GALS1 resulted in a 50% increase in β-1,4-galactan content without adversely affecting plant growth . This modification suggests potential applications in bioenergy crops where improved cell wall composition could facilitate biomass degradation.

Case Study 2: Cancer Research

Research on murine melanoma cells showed that high levels of β4Gal-T1 at the cell surface influenced invasive potential through interactions with integrins . This finding underscores the importance of this compound in tumor biology and suggests that targeting glycosylation pathways may provide therapeutic avenues for cancer treatment.

Data Table: Comparative Analysis of Glycosyltransferases

Mecanismo De Acción

The mechanism of action of Galactose-beta1,4-Galactose-beta1,4-Glucose involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for beta-1,4-galactosyltransferase, facilitating the transfer of galactose units to acceptor molecules. This process is crucial for the synthesis of complex glycans and glycoproteins, which are essential for various cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Galactose-beta1,4-Galactose-beta1,4-Glucose include:

Lactose: Composed of galactose and glucose linked by a beta-1,4-glycosidic bond.

N-acetyllactosamine: Composed of N-acetylglucosamine and galactose linked by a beta-1,4-glycosidic bond.

Uniqueness

What sets Galactose-beta1,4-Galactose-beta1,4-Glucose apart is its unique trisaccharide structure, which provides distinct biochemical properties and functions. Its ability to participate in specific glycosylation reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

Gal-beta1,4gal-beta1,4glc, also known as Galactose-beta1,4-Galactose-beta1,4-Glucose, is a trisaccharide that plays a significant role in various biological processes. This article explores its biological activity, synthesis methods, and implications in research and medicine.

Structure and Synthesis

This compound is composed of two galactose units linked by a beta-1,4-glycosidic bond to a glucose unit. The synthesis of this compound typically involves the enzymatic transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) molecules, catalyzed by beta-1,4-galactosyltransferase (B4GALT1) in the presence of manganese ions (Mn²+) .

Synthetic Routes:

- Enzymatic Synthesis: Utilizes recombinant enzymes in controlled bioreactor conditions.

- Chemical Synthesis: Involves classical organic synthesis techniques.

Biological Functions

This compound is integral to several biological activities:

- Cell-Cell Recognition: It plays a crucial role in cellular interactions and signaling pathways. This trisaccharide is involved in the recognition processes between cells and pathogens .

- Glycosylation Reactions: Acts as a substrate for glycosyltransferases, facilitating the formation of complex glycans essential for cellular functions .

- Role in Pathogen Interaction: Certain pathogens exploit glycan structures like this compound for adhesion and invasion into host cells .

Case Studies

- Lectin Binding Studies:

- Glycosphingolipid Interactions:

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- Enzyme Interaction: It serves as a substrate for glycosyltransferases which facilitate the transfer of sugar moieties onto proteins and lipids.

- Receptor Binding: The compound can bind to lectins and other glycan-binding proteins on cell surfaces, influencing various signaling pathways .

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Lactose | Gal(β1-4)Glc | Energy source; involved in lactose metabolism |

| N-acetyllactosamine | Gal(β1-4)GlcNAc | Cell recognition; immunological responses |

| Gal-alpha(1-4)Gal-beta(1-4)Glc | Gal(α1-4)Gal(β1-4)Glc | Pathogen adhesion; involved in immune evasion |

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15+,16-,17?,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-LYKNOEGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.